2-bromo-5,6-dimethyl-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-bromo-5,6-dimethyl-1,3-benzothiazole” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, which are similar to the compound , has been extensively studied . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .Chemical Reactions Analysis

Benzothiazoles have been used in Suzuki–Miyaura (SM) cross-coupling reactions . SM cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .将来の方向性

Benzothiazole derivatives have proven vital for the investigation of novel therapeutics . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-5,6-dimethyl-1,3-benzothiazole can be achieved through a multi-step process involving the bromination of 5,6-dimethyl-1,3-benzothiazole.", "Starting Materials": [ "5,6-dimethyl-1,3-benzothiazole", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 5,6-dimethyl-1,3-benzothiazole in acetic acid.", "Step 2: Add bromine dropwise to the reaction mixture while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Add hydrogen peroxide to the reaction mixture to quench any unreacted bromine.", "Step 5: Add sodium hydroxide to the reaction mixture to adjust the pH to basic.", "Step 6: Extract the product with dichloromethane.", "Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Purify the crude product by column chromatography using a suitable solvent system to obtain the pure product." ] } | |

CAS番号 |

1093106-05-8 |

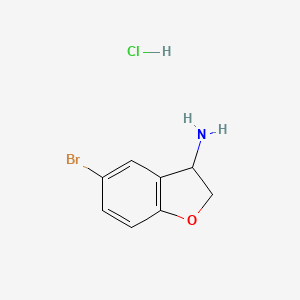

分子式 |

C9H8BrNS |

分子量 |

242.1 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。